
O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonothioate is an organophosphorus compound It is characterized by the presence of a phosphonothioate group, which is a phosphorus atom bonded to a sulfur atom, and an alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonothioate typically involves the reaction of cyclohexanol with ethyl prop-2-en-1-ylphosphonothioate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium hydride, to facilitate the formation of the phosphonothioate ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonothioate oxides, phosphine oxides, and substituted phosphonothioates .
Scientific Research Applications
O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonothioate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition occurs through the formation of covalent bonds with the active sites of the enzymes, leading to a decrease in their catalytic efficiency. The pathways involved in this mechanism include the disruption of normal cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonate
- O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphine oxide
- O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphorothioate
Uniqueness
O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonothioate is unique due to its specific phosphonothioate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring selective enzyme inhibition and specialized chemical reactivity .
Properties
CAS No. |
62753-84-8 |
|---|---|
Molecular Formula |
C11H21O2PS |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
cyclohexyloxy-ethoxy-prop-2-enyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H21O2PS/c1-3-10-14(15,12-4-2)13-11-8-6-5-7-9-11/h3,11H,1,4-10H2,2H3 |
InChI Key |
CREAIVWNRVYADC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC=C)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


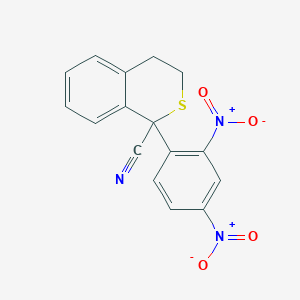
![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
![N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide](/img/structure/B14516067.png)

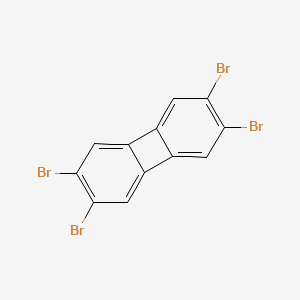



![10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14516100.png)
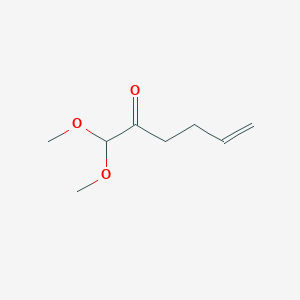
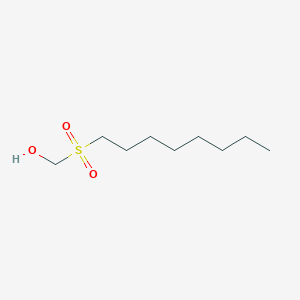
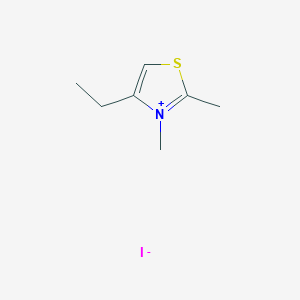
![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)

